(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol: is a chemical compound that features an amino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-1,2,4-triazole and an amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
- (2S)-2-Amino-2-(1H-1,2,3-triazol-5-yl)ethan-1-ol
- (2S)-2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol
Uniqueness
(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to the specific positioning of the triazole ring and the amino group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H8N4O |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8)/t3-/m1/s1 |
InChI Key |
DLDMLDYBQNQUIB-GSVOUGTGSA-N |
Isomeric SMILES |
C1=NNC(=N1)[C@@H](CO)N |
Canonical SMILES |
C1=NNC(=N1)C(CO)N |
Origin of Product |
United States |
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